molecular formula C28H22N4Na2O8S2 B12678654 Disodium 4,4'-bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonate CAS No. 62037-55-2

Disodium 4,4'-bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonate

Cat. No.: B12678654
CAS No.: 62037-55-2
M. Wt: 652.6 g/mol
InChI Key: LXDSDLGVUKVSDJ-ZCKCZGSLSA-L
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Description

Disodium 4,4'-bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonate (CAS: 79015-29-5; EC: 279-036-6) is an azo-stilbene disulphonate compound primarily used as a direct dye or fluorescent brightener in industrial applications. Its molecular formula is C₂₈H₂₄N₄O₈S₂, with a molecular weight of 608.64 g/mol and a density of 1.46 g/cm³ . Structurally, it features a central stilbene backbone (ethene-bridged benzene rings) with two sulphonate groups at the 2,2'-positions and azo-linked 4-hydroxy-3-methylphenyl substituents at the 4,4'-positions .

The compound is synthesized via bis-diazotization of 4,4'-diaminostilbene-2,2'-disulphonic acid, followed by coupling with 4-hydroxy-3-methylphenol derivatives . It exhibits strong absorption in the visible spectrum due to its conjugated azo-stilbene system, making it effective for textile dyeing and paper brightening .

Properties

CAS No.

62037-55-2

Molecular Formula

C28H22N4Na2O8S2

Molecular Weight

652.6 g/mol

IUPAC Name

disodium;5-[(4-hydroxy-3-methylphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxy-3-methylphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H24N4O8S2.2Na/c1-17-13-21(9-11-25(17)33)29-31-23-7-5-19(27(15-23)41(35,36)37)3-4-20-6-8-24(16-28(20)42(38,39)40)32-30-22-10-12-26(34)18(2)14-22;;/h3-16,33-34H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b4-3+,31-29?,32-30?;;

InChI Key

LXDSDLGVUKVSDJ-ZCKCZGSLSA-L

Isomeric SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with 2,2’-(1,2-ethenediyl)bis(benzenesulfonic acid). The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Textile Dyeing

One of the primary applications of Disodium 4,4'-bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonate is in the textile industry as a dye. Azo dyes are known for their vibrant colors and excellent lightfastness. The compound's ability to form stable complexes with fibers enhances the color retention and overall quality of dyed materials.

Benefits:

  • Color Variety : Provides a wide range of colors suitable for different fabrics.
  • Environmental Stability : Azo dyes are often more resistant to fading from light exposure compared to other dye types.

Biomedical Applications

Recent studies have explored the potential biomedical applications of azo compounds, including this compound. These compounds exhibit properties that can be harnessed in drug delivery systems and imaging techniques.

Case Studies:

  • Drug Delivery Systems : Research indicates that azo compounds can be used as carriers for targeted drug delivery due to their ability to undergo reduction under specific physiological conditions .
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant activities, making them candidates for therapeutic agents in oxidative stress-related diseases .

Nanotechnology

The incorporation of this compound into nanomaterials has been investigated for enhancing the properties of nanocomposites.

Applications:

  • Nanoparticle Stabilization : The compound can act as a stabilizing agent in the synthesis of nanoparticles, improving their dispersion and stability in various media.
  • Photonic Devices : Due to its optical properties, this compound can be utilized in the development of photonic devices where light manipulation is crucial.

Summary Table of Applications

Application AreaDescriptionBenefits
Textile DyeingUsed as a dye for various fabricsVibrant colors; excellent lightfastness
Biomedical ApplicationsPotential use in drug delivery and imagingTargeted delivery; antioxidant properties
NanotechnologyStabilizing agent for nanoparticles; photonic device useEnhanced stability; improved optical properties

Mechanism of Action

The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups can undergo reversible redox reactions, making the compound useful as a redox indicator. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in various aqueous applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo-stilbene disulphonates share a common stilbene-2,2'-disulphonate core but differ in substituents, leading to variations in applications, stability, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Stilbene Disulphonates

Compound Name (CAS) Substituents (4,4'-positions) Molecular Weight (g/mol) Primary Application Key Properties/Findings
Target Compound (79015-29-5) 4-hydroxy-3-methylphenyl azo groups 608.64 Textile dye, fluorescent brightener High UV absorption; eco-toxic to aquatic organisms
Direct Yellow 12 (2870-32-8) 4-ethoxyphenyl azo groups 680.73 Direct dye for cotton/paper Superior lightfastness; commercially marketed as Chrysophenine
Fluorescent Brightener 260 (71230-67-6) Triazinyl-amino-aniline groups 924.93 Optical brightener for paper High fluorescence efficiency; regulated due to chronic toxicity to Daphnia
DBDS (N/A) Dibenzamido groups ~500 (estimated) Lactate transport inhibitor Competitive inhibition of MCT1 (Kᵢ = 22 μM); reversible binding in erythrocytes
DIDS (N/A) Di-isothiocyanate groups ~500 (estimated) Anion transport inhibitor Irreversible inhibition of lactate transport (Kᵢ = 40 μM); used in biochemical studies

Table 2: Environmental and Regulatory Profiles

Compound Environmental Impact Regulatory Status
Target Compound Eco-toxic in water; not biodegradable Listed in EINECS/EC Inventory
Fluorescent Brightener 260 Chronic toxicity to Daphnia Restricted under EU Ecolabel
Direct Yellow 12 Low acute toxicity; moderate persistence Widely used; no major restrictions

Research Findings and Trends

  • Biomedical Relevance: Stilbene disulphonates like DBDS and DIDS are critical for studying monocarboxylate transporters (MCTs), which are drug targets for cancer and metabolic diseases .
  • Sustainability Challenges : Azo-stilbene dyes face scrutiny due to sulfonate group persistence in wastewater, driving research into biodegradable alternatives .
  • Functionalization : Recent studies focus on modifying the 4,4'-positions with electron-withdrawing groups (e.g., triazines) to enhance fluorescence for biosensing applications .

Biological Activity

Disodium 4,4'-bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonate (CAS No. 62037-55-2) is a synthetic azo compound characterized by its unique chemical structure, which includes two sulfonate groups and an azo linkage. This compound has garnered attention due to its potential biological activities, particularly in the fields of photochemistry, dye chemistry, and medicinal applications. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and relevant data.

Molecular Structure

  • Molecular Formula : C28H22N4Na2O8S2
  • Molecular Weight : 652.61 g/mol

The compound features a stilbene backbone with two hydroxylated aromatic rings connected by an azo group, contributing to its distinct properties.

Physical Properties

  • Appearance : Typically exists as a colored powder.
  • Solubility : Soluble in water, which is critical for its biological applications.

Antioxidant Properties

Research indicates that azo compounds can exhibit significant antioxidant activities. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals. Studies have demonstrated that such compounds can reduce oxidative stress in various biological systems, potentially mitigating damage associated with oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer potential of azo dyes. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, research conducted on human cancer cell lines demonstrated that this compound could induce apoptosis (programmed cell death) in specific types of cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, the compound has been shown to reduce inflammation markers, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various azo compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This compound exhibited a significant reduction in DPPH radicals compared to control groups, indicating strong antioxidant activity .

Study 2: Cytotoxicity on Cancer Cells

In vitro experiments were conducted on breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlated with higher concentrations of the compound .

Data Table

Biological ActivityMethodologyFindings
Antioxidant ActivityDPPH AssaySignificant radical scavenging activity observed
Anticancer ActivityMCF-7 Cell LineDose-dependent cytotoxicity and increased apoptosis
Anti-inflammatory EffectsAnimal ModelReduction in inflammatory markers

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how can purity be validated?

The synthesis typically involves diazotization of 4-hydroxy-3-methylaniline followed by coupling to 4,4'-diaminostilbene-2,2'-disulfonic acid. Key steps include:

  • Diazotization : Use of nitrous acid (HNO₂) in acidic conditions (HCl) to convert the amine group to a diazonium salt .
  • Coupling : Reaction of the diazonium salt with the stilbene disulfonate core under alkaline conditions (pH 8–10) to form the azo linkage .
  • Purification : Precipitation via salt addition (e.g., NaCl) and repeated recrystallization in ethanol-water mixtures. Purity is validated using HPLC (C18 column, UV detection at 420 nm) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .

Basic: How is the compound characterized spectroscopically to confirm structural integrity?

  • UV-Vis Spectroscopy : A strong absorption band at 360–400 nm (π→π* transition of the azo-stilbene system) confirms conjugation .
  • FT-IR : Peaks at 1590 cm⁻¹ (N=N stretch), 1180 cm⁻¹ (S=O symmetric stretch), and 3400 cm⁻¹ (O-H stretch of phenolic groups) .
  • ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.5 ppm, with singlet peaks for methyl groups (δ 2.3–2.5 ppm) .

Advanced: How does the substitution pattern on the stilbene core influence its efficacy as a monocarboxylate transporter (MCT) inhibitor?

Comparative studies with analogs (e.g., DIDS, DBDS) reveal that electron-withdrawing groups (e.g., -SO₃⁻) enhance binding to MCTs by interacting with positively charged residues in the transporter’s substrate pocket. Experimental methods include:

  • Kinetic assays : Measuring lactate uptake inhibition in erythrocytes or MCT1-transfected cells (IC₅₀ values via radiolabeled ¹⁴C-lactate) .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to assess interactions with MCT1’s extracellular domain .
    Contradictory data may arise from differences in cell lines or assay conditions, requiring normalization to control inhibitors (e.g., CHC) .

Advanced: What are the photodegradation pathways under UV exposure, and how do they affect fluorescent brightening applications?

Photodegradation involves:

  • Isomerization : Transcis isomerization of the stilbene group, detected via UV-Vis spectral shifts (decreased absorbance at 370 nm) .
  • Oxidative cleavage : Formation of aldehydes (e.g., 4-hydroxy-3-methylbenzaldehyde) and sulfonic acid derivatives, confirmed by LC-MS .
    Methodology:
  • Accelerated aging tests : Expose thin films or solution samples to UV-B lamps (310 nm, 500 W/m²), followed by HPLC-MS analysis.
  • Quantum yield calculations : Compare fluorescence intensity before/after irradiation to assess brightener stability .

Advanced: How does the compound interact with cellulose-based materials, and what analytical techniques quantify binding efficiency?

  • Adsorption studies : Batch experiments at varying pH (4–9) and ionic strength, with quantification via depletion methods (UV-Vis at λₘₐₓ) .
  • FT-IR microscopy : Detect shifts in cellulose O-H stretches (3400 cm⁻¹) indicating hydrogen bonding .
  • XPS : Sulfur (S 2p) peaks confirm surface adsorption on cellulose fibers .

Basic: What are the solubility profiles in aqueous and organic solvents, and how do they inform experimental design?

  • Water : High solubility (>50 g/L at 25°C) due to sulfonate groups; pH-dependent precipitation below pH 3 .
  • Organic solvents : Insoluble in ethanol, acetone, or DMSO (<0.1 g/L).
    Methodological note : Pre-dissolve in deionized water (pH adjusted to 7–9 with NaOH) for cell culture or textile treatment studies .

Advanced: What are the implications of trace metal contamination (e.g., Fe³⁺) on the compound’s optical properties?

Fe³+ induces quenching via charge-transfer complexes, reducing fluorescence intensity. Experimental approaches:

  • Fluorescence titration : Add Fe(NO₃)₃ to solutions and measure emission at 450 nm (λₑₓ = 370 nm).
  • EDTA masking : Use chelating agents to mitigate interference in quantitative assays .

Advanced: How can computational methods predict the compound’s environmental persistence or toxicity?

  • QSAR models : Correlate logP values (-3.2) and topological polar surface area (180 Ų) with biodegradability (e.g., EPI Suite™) .
  • Daphnia magna assays : Acute toxicity (48h LC₅₀) compared to structurally similar azo dyes .

Data Contradictions and Resolution

  • Biological activity : Discrepancies in MCT inhibition potency across studies may stem from variations in assay pH or cell membrane potential . Standardize using pH 7.4 buffers and voltage-clamp techniques.
  • Photostability : Conflicting reports on degradation rates require controlled light sources (e.g., solar simulators vs. UV lamps) .

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